molecular formula C6H2F3N3S2 B15225095 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione

Cat. No.: B15225095
M. Wt: 237.2 g/mol
InChI Key: GULCHNFEGQEZMW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a thiazolo[5,4-d]pyrimidine core, which is further functionalized with a thione group. The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with trifluoromethyl ketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase I, which plays a crucial role in DNA replication and cell proliferation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular targets, leading to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features enhance its potential as a drug candidate by improving its bioavailability and reducing its susceptibility to metabolic degradation .

Properties

Molecular Formula

C6H2F3N3S2

Molecular Weight

237.2 g/mol

IUPAC Name

2-(trifluoromethyl)-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione

InChI

InChI=1S/C6H2F3N3S2/c7-6(8,9)5-12-2-3(13)10-1-11-4(2)14-5/h1H,(H,10,11,13)

InChI Key

GULCHNFEGQEZMW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=S)N1)N=C(S2)C(F)(F)F

Origin of Product

United States

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